molecular formula C19H17ClN2O3S B5232492 ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B5232492
M. Wt: 388.9 g/mol
InChI Key: AYYARCHZHMMKKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl thieno[2,3-b]pyridine carboxylate derivatives involves multi-step reactions starting from basic pyridine precursors. For example, Kumar and Mashelker (2006) detailed the synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates from 2,6-dihydroxy-3-cyano-4-methyl pyridine, which undergoes several reactions including condensation with amines to yield various amino derivatives, anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006).

Molecular Structure Analysis

The molecular structure of a closely related compound, Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate, was analyzed by Patel et al. (2003), revealing a nearly planar thienopyridine ring system with significant intermolecular interactions contributing to the stability of the structure, including C-H...N, C-H...O, and C-H...π interactions (Patel, Dave, Jotani, & Shah, 2003).

Chemical Reactions and Properties

The reactions of ethyl thieno[2,3-b]pyridine derivatives with various nucleophiles have been explored, demonstrating their versatility in forming a wide range of compounds. Gadzhili et al. (2015) discussed the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles, leading to the formation of products with potential biological activity (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).

Physical Properties Analysis

The crystal structure and physical properties of related ethyl thieno[2,3-b]pyridine carboxylates have been extensively studied. For instance, Suresh et al. (2007) analyzed the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, highlighting the importance of intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of ethyl thieno[2,3-b]pyridine derivatives, are largely influenced by their molecular structure. Singh et al. (2013) conducted a combined experimental and theoretical study on a novel ethyl thieno[2,3-b]pyridine derivative, providing insights into its synthesis, molecular structure, spectroscopic properties, and multiple interactions analysis (Singh, Kumar, Tiwari, & Rawat, 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its neurotropic activity and potential applications in medicine . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-15(14-10(2)9-11(3)21-18(14)26-16)22-17(23)12-7-5-6-8-13(12)20/h5-9H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYARCHZHMMKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

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